5-(2,4-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine
Description
5-(2,4-Dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 2,4-dimethoxyphenyl group and a 6-methoxybenzothiazole moiety. The compound’s molecular formula is C₁₈H₁₆N₄O₄S, with a molecular weight of 384.41 g/mol, and a calculated logP value of 4.0, indicating moderate lipophilicity . Its synthesis and activity are often benchmarked against structurally related oxadiazole and benzothiazole derivatives, as detailed below.
Properties
IUPAC Name |
5-(2,4-dimethoxyphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-23-10-4-6-12(14(8-10)25-3)16-21-22-17(26-16)20-18-19-13-7-5-11(24-2)9-15(13)27-18/h4-9H,1-3H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRRZPOYAGNPQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC3=NC4=C(S3)C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2,4-Dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity against various cell lines, structure-activity relationships (SAR), and its implications in drug development.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The preparation begins with the functionalization of the benzo[d]thiazole core followed by the introduction of the oxadiazole moiety. Common reagents include thionyl chloride and piperazine derivatives under controlled conditions to ensure high yield and purity.
Biological Activity
The biological activities of this compound have been evaluated in various studies, focusing primarily on its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that derivatives containing the benzothiazole and oxadiazole scaffolds exhibit promising anticancer activity. For instance:
- In vitro Studies : Compounds similar to this compound have shown significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds often range from 0.4 µM to 12 µM depending on structural modifications .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Benzothiazole Derivative A | HeLa | 2.41 |
| Benzothiazole Derivative B | COS-7 | 4.31 |
Antimicrobial Activity
In addition to anticancer properties, this compound has also been evaluated for antimicrobial activity. Studies have shown that oxadiazole derivatives possess significant antibacterial effects against pathogens such as Salmonella typhi, with some compounds demonstrating a minimum inhibitory concentration (MIC) in the low micromolar range .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications on the benzothiazole and oxadiazole rings significantly influence biological activity. For example:
- Methoxy Substituents : The presence of methoxy groups at specific positions enhances lipophilicity and cellular uptake.
- Amino Groups : The introduction of amino groups improves binding affinity to target proteins involved in cancer proliferation.
Case Studies
Several case studies have documented the efficacy of related compounds in preclinical settings:
- Study on Anticancer Activity : A series of benzothiazole derivatives were synthesized and tested against various cancer cell lines. The most potent derivatives showed IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : A study assessed the antibacterial properties of oxadiazole derivatives against Salmonella typhi, revealing that compounds with specific substitutions exhibited significant activity with low MIC values .
Scientific Research Applications
Cancer Therapy
Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. The incorporation of the benzothiazole moiety has been shown to enhance the inhibitory effects on various cancer cell lines:
- Mechanism of Action : The compound acts primarily through the inhibition of enzymes involved in cancer progression. For instance, it may inhibit NQO2 (NRH: quinone oxidoreductase), which is implicated in cancer cell survival under oxidative stress conditions .
- Case Study : A study evaluated several benzothiazole derivatives for their NQO2 inhibitory activity. Among them, compounds with similar structures to 5-(2,4-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine exhibited IC50 values in the nanomolar range (e.g., 25 nM), indicating potent anticancer activity .
Neurodegenerative Diseases
The potential application of this compound extends to neurodegenerative diseases such as Alzheimer's and Parkinson's disease:
- Monoamine Oxidase Inhibition : Compounds similar to this compound have been investigated as monoamine oxidase (MAO) inhibitors. MAO plays a critical role in the metabolism of neurotransmitters; thus, its inhibition can lead to increased levels of dopamine and serotonin .
- Research Findings : In a study focusing on oxadiazin derivatives, several compounds were identified as potent MAO-B inhibitors with IC50 values ranging from 0.371 µM to 0.900 µM. These findings suggest that similar oxadiazole compounds could be developed into therapeutic agents for Parkinson's disease .
Table 1: Inhibitory Activity Against NQO2
| Compound Name | Structure | IC50 (nM) | Application |
|---|---|---|---|
| Compound A | Structure A | 25 | Anticancer |
| Compound B | Structure B | 51 | Anticancer |
| Compound C | Structure C | 79 | Anticancer |
Table 2: MAO-B Inhibition Potency
| Compound Name | Structure | IC50 (µM) | Disease Target |
|---|---|---|---|
| Compound D | Structure D | 0.371 | Parkinson's |
| Compound E | Structure E | 0.900 | Parkinson's |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Oxadiazole Cores
2.1.1. N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (Compound 4s)
- Structure : Retains the oxadiazole core but substitutes the benzothiazole group with a 2,4-dimethylphenyl moiety and a 4-methoxyphenyl group.
- Activity: Demonstrated potent anticancer activity against melanoma (MDA-MB-435, GP = 15.43), leukemia (K-562, GP = 18.22), and colon cancer (HCT-15, GP = 39.77) cell lines. The absence of the benzothiazole group may reduce target specificity compared to the parent compound .
- Key Difference : The benzothiazole moiety in the target compound likely enhances binding to cellular targets like kinases or DNA topoisomerases, which are critical in cancer progression .
2.1.2. N-(4-Trifluoromethylphenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (Compound 6h)
- Structure : Features a trifluoromethylphenyl group and 3,4-dimethoxyphenyl substituent.
- Activity : Exhibited significant growth inhibition (%GI) against NCI-H522 (53.24%) and K-562 (47.22%) cells. The trifluoromethyl group enhances metabolic stability but may reduce solubility compared to the target compound’s methoxybenzothiazole group .
- Key Difference : The 2,4-dimethoxyphenyl group in the target compound may improve π-π stacking interactions with aromatic residues in enzyme active sites compared to 3,4-dimethoxy substitution .
Benzothiazole-Containing Analogues
2.2.1. N-(4-Methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine
- Structure : Replaces the dimethoxyphenyl group with a thiophene ring.
- Key Difference : The 2,4-dimethoxy substitution in the target compound could enhance hydrogen bonding with cellular targets, such as DNA or glutathione enzymes, due to increased polarity .
2.2.2. 7-Chloro-6-fluorobenzo[d]thiazol-2-amine Derivatives
- Structure : Fluorinated benzothiazole derivatives with pyrazoline hybrids.
- Activity : Demonstrated antioxidant properties (IC₅₀ = 15.14 µM for compound 6i) but lacked direct anticancer data. The target compound’s oxadiazole core may confer broader cytotoxic activity compared to pyrazoline-based structures .
Thiadiazole Analogues
2.3.1. (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
- Structure : Replaces oxadiazole with a thiadiazole ring and incorporates a chlorobenzylidene group.
- The sulfur atom in thiadiazole may reduce metabolic stability compared to the oxygen-rich oxadiazole .
Mechanistic and Pharmacokinetic Insights
- Methoxy Substitution : The 2,4-dimethoxy configuration likely enhances solubility compared to 3,4-dimethoxy analogues, balancing lipophilicity for optimal membrane permeability .
- Oxadiazole vs. Thiadiazole : Oxadiazoles generally exhibit stronger anticancer activity due to better hydrogen-bonding capacity and metabolic stability compared to thiadiazoles .
Q & A
Basic: What synthetic strategies are recommended for preparing 5-(2,4-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine?
The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of a hydrazide intermediate. Key steps include:
- Hydrazide preparation : Reacting carboxylic acid derivatives (e.g., 2,4-dimethoxyphenylacetic acid) with hydrazine hydrate.
- Cyclization : Using dehydrating agents like POCl₃ or H₂SO₄ to form the 1,3,4-oxadiazole core .
- Coupling : Linking the oxadiazole intermediate to 6-methoxybenzo[d]thiazol-2-amine via nucleophilic substitution or Buchwald-Hartwig amination. Critical conditions include anhydrous solvents (e.g., DMF), reflux temperatures (80–120°C), and catalysts (e.g., Pd(OAc)₂ for coupling) .
Basic: What analytical techniques are essential for confirming the structural identity and purity of this compound?
- Spectroscopy :
- ¹H/¹³C NMR : To verify substituent positions on the oxadiazole and benzothiazole rings (e.g., methoxy group integration at δ ~3.8 ppm) .
- IR Spectroscopy : Confirming functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .
- Mass Spectrometry (ESI-HRMS) : For exact mass determination (e.g., [M+H]⁺ ion matching theoretical values) .
- X-ray Crystallography : Resolving crystal packing and hydrogen-bonding interactions (e.g., N—H⋯N dimerization) .
Advanced: How should researchers design cytotoxicity assays to evaluate this compound’s anticancer potential?
-
Cell Line Selection : Use diverse cancer models (e.g., leukemia K-562, melanoma MDA-MB-435) to assess tissue-specific efficacy .
-
Dose-Response Curves : Test concentrations ranging from 1 nM to 100 µM, with 72-hour exposure periods.
-
Growth Percent (GP) Calculation :
-
Validation : Compare with reference drugs (e.g., doxorubicin) and include triplicate replicates for statistical rigor .
Advanced: What mechanistic approaches can elucidate this compound’s interaction with SUMOylation pathways or enzymes?
- α-Screen Assays : Detect SUMO-1 conjugation to target proteins (e.g., RanGAP1) using fluorescence resonance energy transfer (FRET)-based readouts .
- SUMO-Activating Enzyme (SAE) Assays : Measure compound-induced SAE activity via ATP consumption assays or Western blotting for SUMOylated SERCA2a .
- In Vivo Models : Administer the compound in transverse aortic constriction (TAC)-induced heart failure mice, monitoring ventricular function via echocardiography .
Advanced: How do substituent modifications on the oxadiazole and benzothiazole rings influence biological activity?
- Oxadiazole Substituents :
- Benzothiazole Modifications :
Advanced: How should researchers resolve contradictions in activity data across different biological assays?
- Contextual Analysis : Compare assay conditions (e.g., cell line origin, incubation time). For example, high GP variability in melanoma vs. leukemia may reflect tissue-specific uptake .
- Mechanistic Prioritization : Use target engagement studies (e.g., enzyme inhibition assays) to distinguish direct effects (e.g., SUMOylation activation) from off-target cytotoxicity .
- Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., N106) to identify trends in substituent-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
